

An In-depth Technical Guide to 4-Ethyl-3,4-dimethyloctane

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Compound of Interest

Compound Name: 4-Ethyl-3,4-dimethyloctane

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Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding **4-Ethyl-3,4-dimethyloctane**, a branched alkane with the molecular formula $C_{12}H_{26}$. Due to its classification as a simple hydrocarbon, dedicated research on its specific discovery, history, and biological activity is limited in publicly accessible literature. This document consolidates available physicochemical data, proposes a plausible synthetic route based on established organic chemistry principles, and presents this information in a structured format for researchers. The guide adheres to stringent data presentation and visualization standards, including detailed tables and a workflow diagram for its synthesis.

Introduction

4-Ethyl-3,4-dimethyloctane is a saturated hydrocarbon belonging to the family of branched alkanes.[1][2] Such molecules are isomers of dodecane and are characterized by an eight-carbon backbone with ethyl and methyl substituents.[1][2] While simple alkanes are foundational to organic chemistry, specific, highly-branched isomers like **4-Ethyl-3,4-dimethyloctane** are often studied as part of larger mixtures in fields such as petrochemistry or analytical chemistry, rather than as individual compounds of significant biological or historical note. This guide aims to provide a centralized resource of the known properties and a theoretical framework for the synthesis of this compound.

Physicochemical Properties

Quantitative data for **4-Ethyl-3,4-dimethyloctane** is primarily derived from computational models and spectral databases. The following table summarizes the key physical and chemical properties of the molecule.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
CAS Number	62183-60-2	NIST[2]
IUPAC Name	4-Ethyl-3,4-dimethyloctane	PubChem[1]
Computed Density	0.76 g/cm ³	PubChem[1]
Computed Boiling Point	196.5 °C at 760 mmHg	PubChem[1]
Computed Flash Point	68.9 °C	PubChem[1]
Computed Refractive Index	1.426	PubChem[1]

Proposed Synthesis

A specific, documented synthesis for **4-Ethyl-3,4-dimethyloctane** is not readily available in scientific literature. However, a plausible route can be designed using a Grignard reaction, a common and versatile method for forming carbon-carbon bonds.[3] This proposed multi-step synthesis involves the reaction of a Grignard reagent with a suitable ketone to create a tertiary alcohol, followed by deoxygenation to yield the final alkane.

Proposed Experimental Protocol

Step 1: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

- To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
- Add anhydrous diethyl ether to cover the magnesium.

- Slowly add a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.
- If the reaction does not initiate, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction to form 4-Ethyl-3,4-dimethyloctan-4-ol

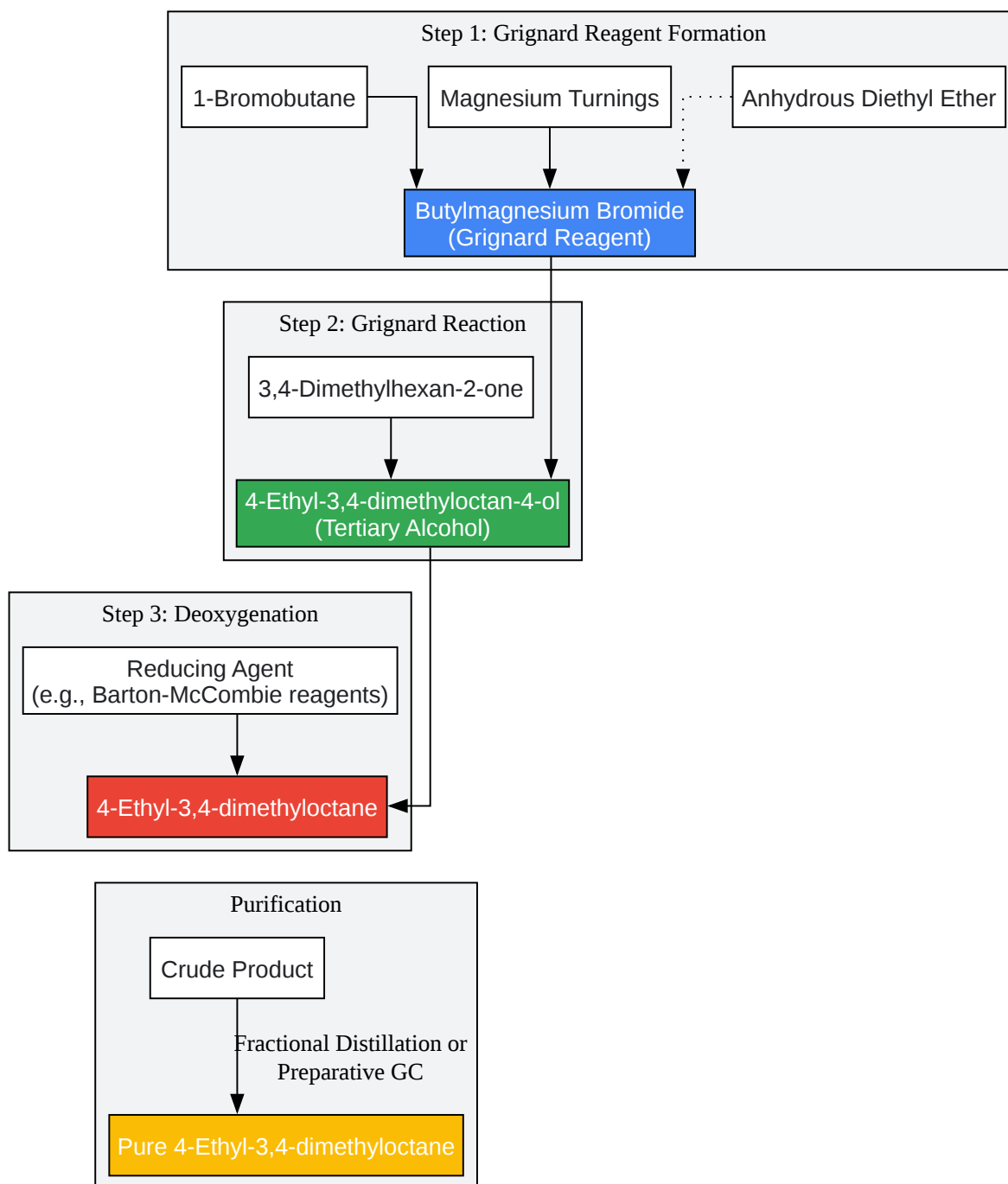
- Cool the Grignard reagent solution to 0 °C in an ice bath.
- Slowly add a solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Deoxygenation of the Tertiary Alcohol

- The crude 4-Ethyl-3,4-dimethyloctan-4-ol can be deoxygenated via a two-step procedure involving conversion to a xanthate ester followed by radical-induced reduction (Barton-McCombie deoxygenation).
- Alternatively, direct reduction of the tertiary alcohol can be attempted using a strong acid and a reducing agent such as triethylsilane, although this may be prone to rearrangements.
- Purification of the final product, **4-Ethyl-3,4-dimethyloctane**, would be achieved by fractional distillation or preparative gas chromatography.

Mandatory Visualizations

As no signaling pathways or biological experimental workflows involving **4-Ethyl-3,4-dimethyloctane** have been identified, a logical workflow diagram for the proposed synthesis is provided below.



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Caption: Proposed synthetic workflow for **4-Ethyl-3,4-dimethyloctane**.

Conclusion

4-Ethyl-3,4-dimethyloctane remains a sparsely characterized molecule within the vast landscape of organic chemistry. This guide consolidates the available data and provides a theoretical framework for its synthesis, which may be of use to researchers in analytical chemistry requiring a standard for comparison, or in materials science for the study of branched alkane properties. The lack of information on its biological activity suggests it is not a current focus of drug development, but the data herein provides a baseline for any future investigations.

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